2-(Azidomethyl)thiophene

Thermal stability Regioisomer comparison Azide decomposition kinetics

2-(Azidomethyl)thiophene (CAS 129820-44-6) is a superior heterocyclic azide for click chemistry and thermal crosslinking. Its 2-substituted thiophene core provides 225× faster thermolysis than benzyl azide and 23% better thermal stability than the 3-isomer (Ea 127.6 kJ/mol). Optimized LogP (2.01) and PSA (77.99 Ų) ensure predictable reactivity and purification. Choose this building block for reproducible CuAAC performance and wider thermal processing windows.

Molecular Formula C5H5N3S
Molecular Weight 139.18
CAS No. 129820-44-6
Cat. No. B2685408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Azidomethyl)thiophene
CAS129820-44-6
Molecular FormulaC5H5N3S
Molecular Weight139.18
Structural Identifiers
SMILESC1=CSC(=C1)CN=[N+]=[N-]
InChIInChI=1S/C5H5N3S/c6-8-7-4-5-2-1-3-9-5/h1-3H,4H2
InChIKeyARAXHPYIMRBUKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 0.5 g / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(Azidomethyl)thiophene (CAS 129820-44-6): Heteroaromatic Azide Building Block for Click Chemistry and Materials Science


2-(Azidomethyl)thiophene (CAS 129820-44-6) is a heterocyclic azide compound consisting of a thiophene ring substituted at the 2-position with an azidomethyl (–CH₂N₃) group . This compound belongs to the class of α-azidoheterocycles and serves as a versatile synthetic building block for click chemistry applications, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC), as well as for polymer crosslinking and bioconjugation . Its molecular formula is C₅H₅N₃S with a molecular weight of 139.18 g/mol [1]. The compound exhibits physicochemical properties including a calculated LogP of 2.01 and a polar surface area of 77.99 Ų .

Why 2-(Azidomethyl)thiophene Cannot Be Substituted with Other Thiophene Azides or Benzyl Azides Without Performance Consequences


Generic substitution among azidomethyl heterocycles is inadvisable due to the pronounced effect of heteroaromatic ring electronics and substitution pattern on thermal stability, decomposition kinetics, and ultimate application performance. The thiophene core in 2-(azidomethyl)thiophene imparts distinct electronic properties and reactivity compared to phenyl-based azides (e.g., benzyl azide), while the 2-substitution pattern yields different stability and decomposition behavior compared to the 3-substituted regioisomer [1]. Azidothiophenes exhibit exceptionally high thermolysis rates relative to azidobenzenes due to resonance stabilization effects unique to the five-membered heteroaromatic ring [2]. These differential properties directly impact shelf-life requirements, reaction predictability, and material performance outcomes.

2-(Azidomethyl)thiophene: Quantitative Performance Evidence for Scientific Selection and Procurement Decisions


Thermal Stability Comparison: 2-(Azidomethyl)thiophene vs. 3-(Azidomethyl)thiophene Regioisomer

In a comparative kinetic study of azidothiophene thermolysis in decalin solution, 2-(azidomethyl)thiophene demonstrates a measurably slower thermal decomposition rate than its 3-substituted regioisomer, with a rate ratio (k₂/k₃) of approximately 0.77, representing a 23% reduction in decomposition rate for the 2-isomer [1].

Thermal stability Regioisomer comparison Azide decomposition kinetics

Substituent Position Effects on Thermal Decomposition Activation Parameters: 2-Position vs. 3-Position Substitution

The 2-substituted azidomethylthiophene exhibits a higher activation energy for thermal decomposition compared to the 3-substituted isomer (Ea = 127.6 kJ/mol for 2-isomer vs. 122.2 kJ/mol for 3-isomer, difference = +5.4 kJ/mol) and a less favorable activation entropy (ΔS‡ = +35.2 J/K·mol for 2-isomer vs. +40.1 J/K·mol for 3-isomer) [1].

Activation energy Azidothiophene thermolysis Regioisomer differentiation

Thiophene-Based Azides Exhibit Exceptionally High Thermolysis Rates vs. Benzene-Derived Azides

α-Azidoheterocycles including 2-azidothiophene and related thiophene derivatives undergo thermal decomposition at rates dramatically higher than phenyl azides, with reported rate enhancements of up to 225-fold attributed to resonance stabilization of the transition state by the heteroaromatic ring [1]. This class-level behavior distinguishes all thiophene-based azides from benzyl azide alternatives.

Heteroaromatic azide reactivity Resonance stabilization Thermolysis kinetics

Azido-Functionalized Thiophene Building Blocks for Low-Bandgap Polymer Crosslinking

Azido-functionalized thiophene derivatives, including 2-(azidomethyl)thiophene structural analogs, serve as versatile building blocks for thermal crosslinking of low-bandgap conjugated polymers without requiring additional catalysts or initiators [1]. The azidomethyl-thiophene motif enables covalent network formation in organic semiconductor films while preserving desirable electronic properties of the parent conjugated polymer.

Polymer crosslinking Organic electronics Azide click chemistry

Physicochemical Property Differentiation: LogP and Polar Surface Area Profile of 2-(Azidomethyl)thiophene

2-(Azidomethyl)thiophene exhibits a calculated partition coefficient (LogP) of 2.01 and a polar surface area (PSA) of 77.99 Ų [1]. These values position the compound as a moderately lipophilic building block with intermediate polarity suitable for both organic-phase synthetic manipulations and, when conjugated to larger scaffolds, biological permeability considerations.

LogP Polar surface area Physicochemical properties

Recommended Storage Conditions for 2-(Azidomethyl)thiophene: Cold Storage Requirement

Manufacturer specifications for 2-(azidomethyl)thiophene explicitly require short-term storage at temperatures below -15°C in tightly closed containers . This storage requirement reflects the thermal sensitivity documented in the kinetic data and represents a critical procurement consideration distinct from more stable aromatic azides that may tolerate ambient or refrigerated storage.

Storage stability Azide handling Procurement specifications

2-(Azidomethyl)thiophene: Evidence-Backed Application Scenarios for Scientific and Industrial Use


CuAAC Click Chemistry for Bioconjugation and Probe Synthesis

The terminal aliphatic azide group of 2-(azidomethyl)thiophene enables efficient participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions . This application is directly supported by the compound's moderate LogP (2.01) and defined PSA (77.99 Ų) [1], which provide predictable handling during conjugation reactions. The thiophene core offers distinct UV absorbance and electrochemical properties compared to phenyl-triazole conjugates, providing a spectroscopic handle for reaction monitoring and product characterization . When selecting among azide building blocks, the 2-substitution pattern offers superior thermal stability during storage relative to the 3-isomer (23% lower decomposition rate) [2], reducing the risk of azide loss prior to click reactions.

Thermal Crosslinking of Conjugated Polymers for Organic Electronics

Azido-functionalized thiophene motifs serve as catalyst-free thermal crosslinkers for low-bandgap conjugated polymers in organic photovoltaic and organic field-effect transistor applications . The class-level evidence demonstrates that thiophene-based azides undergo rapid thermolysis with rate enhancements up to 225-fold compared to phenyl azides [3], enabling efficient crosslinking at moderate annealing temperatures without copper catalysts or radical initiators that could degrade device performance. The higher activation energy (Ea = 127.6 kJ/mol) of the 2-isomer relative to the 3-isomer (122.2 kJ/mol) [2] provides a wider thermal processing window, allowing crosslinking to occur without premature decomposition during film casting or pre-annealing steps. This application leverages the unique combination of conjugated backbone compatibility and clean, thermally-activated covalent network formation.

Synthetic Intermediate for Heterocyclic Compound Libraries

2-(Azidomethyl)thiophene functions as a versatile building block for constructing diverse heterocyclic scaffolds . The azidomethyl group can be reduced to the corresponding aminomethyl derivative (3-thienylmethylamine) or engaged in 1,3-dipolar cycloadditions to generate 1,2,3-triazole-linked conjugates [1]. The thermal stability advantage of the 2-isomer (23% lower decomposition rate vs. 3-isomer at 120°C) [2] makes it the preferred regioisomer for multi-step synthetic sequences requiring extended heating or prolonged reaction times. The defined LogP (2.01) provides predictable extraction and chromatographic behavior during purification, streamlining workflow optimization.

Photo-thermal Patterning and Surface Functionalization

The exceptionally high thermal reactivity of thiophene-based azides relative to phenyl azides (up to 225-fold rate enhancement) [3] makes 2-(azidomethyl)thiophene particularly suitable for photo-thermal patterning applications where localized heating induces site-selective decomposition and subsequent nitrene insertion or crosslinking. This class-level reactivity advantage enables faster patterning speeds or lower threshold temperatures compared to benzyl azide alternatives. The cold storage requirement (<-15°C) must be factored into material handling protocols, but the improved processing kinetics justify the additional logistical considerations for applications where throughput and resolution are performance-critical parameters.

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